N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a carboxamide group attached to the 3-position of the pyrimidine ring. The presence of an acetylphenyl group at the N-position and a methyl group at the 7-position further modifies its chemical properties and biological activity.
Mechanism of Action
Target of Action
The primary targets of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are likely to be inflammatory mediators . Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This inhibition can reduce inflammation, as these mediators are responsible for the initiation and propagation of inflammatory responses .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the inflammatory mediators, it can disrupt the signaling pathways that lead to inflammation . Additionally, pyrimidine ribonucleotides, which are structurally related to this compound, are involved in multiple cellular processes that maintain cell growth and metabolism . Therefore, this compound might also influence these processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory activity. By inhibiting key inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminopyridine with a β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrido[1,2-a]pyrimidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
N-Acetylation: The acetylphenyl group is introduced through an N-acylation reaction, where the amine group of the pyrido[1,2-a]pyrimidine is reacted with 3-acetylbenzoyl chloride in the presence of a base.
Methylation: The methyl group at the 7-position can be introduced via alkylation using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of pyrido[1,2-a]pyrimidines are being explored for their therapeutic potential. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide
- N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-4-carboxamide
- N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the carboxamide group and the presence of the acetylphenyl and methyl groups confer distinct properties that may enhance its interaction with biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-7-16-19-9-15(18(24)21(16)10-11)17(23)20-14-5-3-4-13(8-14)12(2)22/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUPBNOFWFZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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